H-Pro-Ser-Hyp-Gly-Asp-Trp-OH
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Overview
Description
H-Pro-Ser-Hyp-Gly-Asp-Trp-OH is a hexapeptide composed of the amino acids proline, serine, hydroxyproline, glycine, aspartic acid, and tryptophan. This compound is known for its potent inhibitory effects on platelet aggregation, making it a significant molecule in the study of blood clotting and related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Ser-Hyp-Gly-Asp-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, proline, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, serine, is coupled to the growing chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: This cycle of deprotection and coupling is repeated for each subsequent amino acid (hydroxyproline, glycine, aspartic acid, and tryptophan).
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale purification systems ensures the high purity required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Ser-Hyp-Gly-Asp-Trp-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan.
Reduction: Reduced forms of disulfide-bonded peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-Pro-Ser-Hyp-Gly-Asp-Trp-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting platelet aggregation and its potential therapeutic applications in preventing blood clots.
Medicine: Explored for its potential use in treating cardiovascular diseases and other conditions related to blood clotting.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mechanism of Action
H-Pro-Ser-Hyp-Gly-Asp-Trp-OH exerts its effects by inhibiting the binding of fibrinogen to activated human platelets. This inhibition occurs in a dose-dependent manner, with an IC₅₀ value of 12 nM. The hexapeptide is significantly more potent than other inhibitors like GRGDS. The molecular targets include fibrinogen receptors on platelets, and the pathway involves blocking the interaction between fibrinogen and its receptors, thereby preventing platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
GRGDS: A less potent inhibitor of fibrinogen binding to platelets.
Collagen-model triple-helical peptides: Used to study collagen structure and function.
Uniqueness
H-Pro-Ser-Hyp-Gly-Asp-Trp-OH stands out due to its exceptional potency in inhibiting platelet aggregation. Its unique sequence and structure contribute to its high affinity for fibrinogen receptors, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C30H39N7O11 |
---|---|
Molecular Weight |
673.7 g/mol |
IUPAC Name |
(3S)-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-[[2-[[(2S,4R)-4-hydroxy-1-[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H39N7O11/c38-14-22(36-26(43)19-6-3-7-31-19)29(46)37-13-16(39)9-23(37)28(45)33-12-24(40)34-20(10-25(41)42)27(44)35-21(30(47)48)8-15-11-32-18-5-2-1-4-17(15)18/h1-2,4-5,11,16,19-23,31-32,38-39H,3,6-10,12-14H2,(H,33,45)(H,34,40)(H,35,44)(H,36,43)(H,41,42)(H,47,48)/t16-,19+,20+,21+,22+,23+/m1/s1 |
InChI Key |
VMBYGYPUDBQRRF-KGJIALSRSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CO)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)O |
Origin of Product |
United States |
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